molecular formula C12H12N2O2S B1420464 Methyl 2-amino-4-p-tolylthiazole-5-carboxylate CAS No. 1133115-44-2

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate

Cat. No.: B1420464
CAS No.: 1133115-44-2
M. Wt: 248.3 g/mol
InChI Key: VGGXVJGOSLEMFU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate (CAS 1133115-44-2) is a high-purity (95%) chemical intermediate belonging to the class of 2,4,5-trisubstituted thiazoles . This specific compound features a carboxylate ester at the 5-position and a p-tolyl group at the 4-position of the thiazole core, making it a versatile scaffold for medicinal chemistry and drug discovery research. The 2-aminothiazole scaffold is a privileged structure in drug discovery, recognized for its broad pharmacological potential . It is a fundamental component of several clinical and investigational agents, including the anticancer drugs Dasatinib and Alpelisib, which highlights the value of this chemotype in developing therapeutic candidates . This particular derivative serves as a critical precursor for the synthesis of more complex molecules. Researchers can readily hydrolyze the methyl ester to the corresponding carboxylic acid, a functional group that has been demonstrated as crucial for achieving potent inhibitory activity against the carbonic anhydrase III (CA-III) enzyme . CA-III is a cytosolic enzyme involved in processes such as contraction of skeletal muscle and protection against oxidative stress, making it a target for investigating conditions like diabetes and hyperlipidaemia . Furthermore, 2-aminothiazole derivatives are extensively investigated for their antitumor properties , with studies showing activity against a wide range of human cancer cell lines . The structural motif provided by this compound allows for further functionalization at the 2-amino group—through the formation of amides, ureas, or thioureas—to explore structure-activity relationships and optimize potency and selectivity for various biological targets . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)9-10(11(15)16-2)17-12(13)14-9/h3-6H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGXVJGOSLEMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674818
Record name Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-44-2
Record name Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by M2APT5C are currently unknown. Thiazole compounds, to which M2APT5C belongs, have been found to have a wide range of biological activities and are of interest to researchers in the field of drug discovery. For example, some thiazole compounds have been shown to have anti-bacterial or anti-fungal activity.

Action Environment

This could lead to the formation of the corresponding carboxylic acid and methanol.

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting or modulating its activity. This interaction can lead to changes in the enzyme’s conformation and function, affecting the overall biochemical pathway.

Biological Activity

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate, a compound with significant biological potential, has been studied for its various pharmacological activities. This article synthesizes findings from diverse research studies to present a comprehensive overview of its biological activity, including its mechanisms and potential therapeutic applications.

  • Chemical Formula : C12_{12}H12_{12}N2_2O2_2S
  • CAS Number : 1133115-44-2
  • Molecular Weight : 248.30 g/mol
  • Melting Point : 201 °C
  • Appearance : Pale yellow crystals

This compound exhibits its biological activity primarily through inhibition of specific enzymes and modulation of cellular pathways. Notably, it has shown potential as an inhibitor of carbonic anhydrase (CA), particularly the CA-III isoform. The presence of a carboxylic acid moiety at the 4-position is crucial for its inhibitory activity, as evidenced by structure-activity relationship (SAR) studies .

1. Carbonic Anhydrase Inhibition

The compound has demonstrated significant inhibitory effects on carbonic anhydrase III (CA-III), with a reported inhibition constant (Ki_i) of 0.5 μM. This enzyme plays a role in various physiological processes, including muscle contraction and protection against oxidative stress .

2. Antitumor Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by disrupting key signaling pathways. The compound's structure allows it to interact with proteins involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent .

3. Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiazole derivatives, including this compound. Its efficacy against various bacterial strains suggests that it may serve as a lead compound for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
CA InhibitionKi_i = 0.5 μM for CA-III; crucial role of carboxylic acid group
Antitumor ActivityInduces apoptosis in cancer cell lines; potential as anticancer drug
Antimicrobial ActivityEffective against multiple bacterial strains; suggests antibiotic potential

Scientific Research Applications

Biological Activities

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate exhibits a range of biological activities that make it a promising candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. It functions by inhibiting bacterial cell wall synthesis, leading to cell death. Notable findings include:

  • Effective Against : Staphylococcus aureus and Escherichia coli with low minimum inhibitory concentrations (MICs).
  • Mechanism : Disruption of cell wall integrity through enzyme inhibition.

Antifungal Activity

The compound also demonstrates antifungal effects, particularly against Candida albicans. Its mechanism involves disrupting fungal cell membranes, which increases permeability and results in cell lysis.

Anticancer Properties

This compound has been investigated for its anticancer potential:

  • Cell Lines Tested : Studies have shown effectiveness against breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines.
  • Mechanism of Action : Induction of apoptosis through DNA damage and modulation of signaling pathways related to cell survival.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureus, E. coliInhibition of cell wall synthesis
AntifungalCandida albicansDisruption of cell membrane integrity
AnticancerMDA-MB-231, PANC-1Induction of apoptosis via DNA damage

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Anticancer Study : A study evaluating the compound's effect on breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. Higher concentrations led to increased markers of apoptosis, such as cleaved caspase-3 .
  • Antimicrobial Efficacy : Another study assessed antimicrobial properties against drug-resistant bacterial strains, indicating potential as a novel therapeutic agent for treating resistant infections .
  • Inhibition Studies : The compound has been shown to inhibit key enzymes involved in cellular processes, enhancing its potential as a drug candidate .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Thiazole Positions) CAS Number Molecular Formula Key Properties/Applications
Methyl 2-amino-4-p-tolylthiazole-5-carboxylate 2-NH₂, 4-p-tolyl, 5-COOCH₃ 1133115-44-2 C₁₂H₁₂N₂O₂S High lipophilicity; drug intermediate
Methyl 4-methylthiazole-5-carboxylate 4-CH₃, 5-COOCH₃ 81569-44-0 C₆H₇NO₂S Simpler structure; lower MW
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate 2-NH₂, 5-CF₃, 4-COOCH₃ 1086375-61-2 C₆H₅F₃N₂O₂S Electron-withdrawing CF₃ group; enhanced metabolic stability
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 2-C₅H₄N, 4-CH₃, 5-COOC₂H₅ N/A C₁₂H₁₃N₃O₂S Pyridinyl enhances π-π interactions; ethyl ester improves solubility
Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate 2-NH₂, 4-(3-Cl-C₆H₄), 5-COOCH₃ 1065074-45-4 C₁₁H₉ClN₂O₂S Chlorine substituent increases electronegativity; meta-substitution alters steric effects

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. The trifluoromethyl (CF₃) group in the analog (CAS 1086375-61-2) introduces strong electron-withdrawing effects, which stabilize the thiazole ring and may reduce susceptibility to oxidative metabolism.
  • Solubility and Lipophilicity :

    • Replacement of the methyl ester (COOCH₃) with an ethyl ester (COOC₂H₅) in analogs (e.g., ) improves aqueous solubility due to increased alkyl chain length.
    • The p-tolyl group contributes to higher logP values compared to unsubstituted or smaller aryl groups (e.g., 4-methyl in CAS 81569-44-0).

Preparation Methods

Conventional Synthesis via Cyclocondensation of Thiourea Derivatives

Method Overview:
This classical approach involves the cyclocondensation of thiourea with α-haloketones or α-haloesters, leading to the formation of the thiazole ring. The process typically proceeds under reflux conditions in suitable solvents such as ethanol or acetic acid.

Key Steps:

Research Findings:

  • A typical method reports using 2-chloroacetyl derivatives and thiourea in ethanol, with refluxing for 12-24 hours, yielding the desired methyl 2-amino-4-p-tolylthiazole-5-carboxylate with yields around 50-60%.

Modified Method Using Ethyl 2-Chloroacetoacetate and Sodium Carbonate

Method Overview:
A more efficient and environmentally friendly route involves the reaction of ethyl 2-chloroacetoacetate with thiourea in ethanol, catalyzed by sodium carbonate, under controlled temperature conditions.

Procedure Details:

  • Ethanol solution (10-35% concentration) containing thiourea and sodium carbonate is prepared.
  • The mixture is heated to 40-55°C.
  • Ethyl 2-chloroacetoacetate is added dropwise over 20-30 minutes.
  • The reaction mixture is maintained at 60-70°C for 5-5.5 hours.
  • Post-reaction, the mixture is cooled, solvent is distilled off, and the product is isolated via filtration after pH adjustment with caustic soda to pH 9-10.

Research Data:

  • This method yields this compound with high purity and yields exceeding 98%.
  • Variations in solvent concentration and reaction temperature optimize yield and purity.

Data Table:

Parameter Optimal Range Notes
Ethanol concentration 10-35% Affects solubility and reaction rate
Sodium carbonate amount 0.3-3.3 g per 200 mL ethanol Catalyst role
Temperature during addition 40-55°C Controls reaction rate
Insulation temperature 60-70°C Ensures complete cyclization
Reaction time 5-5.5 hours Ensures high yield

One-Pot Synthesis Using Ethyl 2-Chloroacetoacetate and Thiourea

Method Overview:
This approach simplifies the process by combining all reactants in a single vessel, reducing reaction steps and time.

Procedure:

  • Ethanol (10-35%) containing thiourea and sodium carbonate is prepared.
  • Ethyl 2-chloroacetoacetate is added dropwise at 43-45°C.
  • The mixture is stirred and maintained at 64-66°C for 5-5.5 hours.
  • After cooling, the product is isolated after pH adjustment and filtration.

Research Data:

  • Yields of over 98% are reported, with the product melting point around 172-173°C, indicating high purity.

Alternative Routes via Microwave-Assisted Synthesis

Method Overview:
Microwave irradiation accelerates the cyclization process, significantly reducing reaction time.

Procedure:

  • Reactants are dissolved in ethanol or acetic acid.
  • Microwave irradiation at 100-150°C for 10-15 minutes.
  • Post-reaction workup involves filtration and purification.

Research Findings:

  • While rapid, this method is less suitable for large-scale production due to equipment limitations.
  • Yields are comparable to conventional methods but with shorter reaction times.

Summary of Key Research Findings

Method Solvent Temperature Reaction Time Yield Advantages Limitations
Classical reflux Ethanol Reflux (~78°C) 12-24 h 50-60% Well-established Long reaction time, energy-intensive
Ethanol/Sodium carbonate Ethanol 40-70°C 5-6 h >98% High yield, eco-friendly Requires precise temperature control
Microwave-assisted Ethanol/Acetic acid 100-150°C 10-15 min Similar to conventional Rapid, energy-efficient Equipment cost, scale-up issues

Q & A

Basic: What synthetic methodologies are optimal for preparing Methyl 2-amino-4-p-tolylthiazole-5-carboxylate, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via cyclocondensation reactions using substituted thiazole precursors. A catalyst-free, aqueous ethanol-mediated approach is effective for analogous thiazole derivatives, enabling mild conditions (60–80°C) and avoiding hazardous solvents . Key optimizations include:

  • Substituent tuning : Replace the p-tolyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to adjust reactivity .
  • Solvent selection : Ethanol/water mixtures improve yield and reduce byproducts by stabilizing intermediates through hydrogen bonding .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization enhances purity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign signals for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and methyl ester (δ 3.7–3.9 ppm). The p-tolyl group’s methyl protons typically appear at δ 2.3–2.5 ppm .
  • HRMS : Confirm molecular ion peaks ([M+H]+) with mass accuracy <5 ppm. For C12H13N2O2S, expect m/z ~273.070 .
  • X-ray crystallography : Use SHELX for structure refinement. WinGX/ORTEP can visualize anisotropic displacement ellipsoids and validate bond lengths/angles (e.g., thiazole C–N: ~1.32 Å) .

Advanced: How can crystallographic data contradictions (e.g., disorder in the thiazole ring) be resolved during structural refinement?

Answer:

  • Disorder modeling : Apply SHELXL’s PART instruction to split disordered atoms, refining occupancy factors iteratively .
  • Twinned data : Use SHELXE for detwinning via HKLF5 format. Validate with R1/Rw convergence (<0.05 difference) .
  • Validation tools : Check PLATON’s ADDSYM for missed symmetry and Mercury’s Hirshfeld surfaces for intermolecular interactions .

Advanced: How do computational methods (DFT, docking) enhance understanding of this compound’s electronic properties and bioactivity?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to predict frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular docking : Dock into target proteins (e.g., kinases) using AutoDock Vina. Parameterize force fields with partial charges derived from Gaussian09 .
  • SAR analysis : Correlate substituent effects (e.g., p-tolyl vs. chlorophenyl) with binding affinities using IC50/ΔG values .

Advanced: What strategies mitigate instability of the methyl ester group during biological assays?

Answer:

  • pH control : Maintain assays at pH 6.5–7.5 to slow hydrolysis. Use phosphate buffers over Tris (avoids nucleophilic attack) .
  • Prodrug design : Replace the ester with amides or carbamates for enhanced stability. Validate via LC-MS stability studies (24-hour degradation <10%) .
  • Storage : Lyophilize and store at -20°C under argon to prevent oxidation .

Advanced: How can structural analogs of this compound be systematically explored for pharmacological screening?

Answer:

  • Library design : Use combinatorial chemistry to vary the 4-p-tolyl and 5-carboxylate groups. Prioritize analogs with ClogP 1.5–3.5 for optimal bioavailability .
  • High-throughput screening : Employ SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., MTT for cytotoxicity) .
  • QSAR modeling : Train models with descriptors like molar refractivity and topological polar surface area (TPSA) to predict activity .

Advanced: How are spectral data contradictions (e.g., NMR vs. computational predictions) reconciled?

Answer:

  • Solvent effects : Simulate NMR shifts with COSMO-RS in Gaussian to account for solvent polarity (e.g., DMSO vs. CDCl3) .
  • Dynamic effects : Perform MD simulations (AMBER) to model conformational averaging, correcting for rotameric states in solution .
  • Experimental validation : Compare with solid-state NMR or variable-temperature NMR to isolate static vs. dynamic discrepancies .

Advanced: What are the challenges in synthesizing enantiopure derivatives, and how are they addressed?

Answer:

  • Chiral resolution : Use HPLC with Chiralpak AD-H columns (hexane/isopropanol). Monitor enantiomeric excess (ee) via CD spectroscopy .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in Pd-catalyzed cross-couplings to install stereocenters .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with (+)-dibenzoyl tartaric acid .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-p-tolylthiazole-5-carboxylate
Reactant of Route 2
Methyl 2-amino-4-p-tolylthiazole-5-carboxylate

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